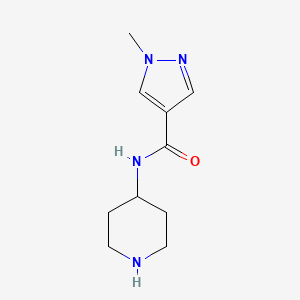

1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide

Descripción general

Descripción

1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide is a chemical compound with a unique structure that combines a pyrazole ring with a piperidine moiety

Métodos De Preparación

The synthesis of 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with piperidine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization or chromatography.

Análisis De Reacciones Químicas

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity and biological activity.

Nucleophilic Substitution at the Piperidine Nitrogen

The secondary amine in the piperidine ring participates in alkylation and acylation reactions, enabling structural diversification.

Alkylation with Alkyl Halides

Reaction with alkyl halides introduces substituents to modulate steric and electronic properties.

Acylation with Acyl Chlorides

Acylation modifies the amine’s hydrogen-bonding capacity, impacting pharmacokinetics.

Functionalization of the Pyrazole Ring

The pyrazole ring undergoes electrophilic substitution and cross-coupling reactions.

Electrophilic Aromatic Substitution

Substitution occurs preferentially at the C-3/C-5 positions due to electron-rich nitrogen atoms.

| Reagent | Position | Product | Catalyst |

|---|---|---|---|

| HNO/HSO | C-5 | 5-Nitro-1-methyl-pyrazole-4-carboxamide | — |

| Br, FeBr | C-3 | 3-Bromo-1-methyl-pyrazole-4-carboxamide | FeBr |

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling introduces aryl/heteroaryl groups for SAR studies.

Oxidation of the Methyl Group

Controlled oxidation converts the methyl group to a carboxylic acid.

| Reagent | Product | Conditions |

|---|---|---|

| KMnO, HO | 1-Carboxy--(piperidin-4-yl)-1-pyrazole-4-carboxamide | 70°C, 12 h |

Reduction of the Amide Bond

Rarely employed due to structural instability, but possible under harsh conditions:

Pharmacological Modifications

Derivatives of this compound are optimized for biological activity:

-

Anticancer Applications : Introduction of sulfonamide groups (e.g., 1-methyl-3-(piperidin-1-ylsulfonyl)-1-pyrazole-4-carboxamide) enhances kinase inhibition.

-

CNS Targets : -Benzyl derivatives show affinity for cannabinoid receptors (e.g., Ki = 12 nM for CB1) .

Stability and Degradation Pathways

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-Methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide has been studied for its potential as a therapeutic agent. Its structural features suggest interactions with various receptors and enzymes, indicating possible applications in treating diseases such as cancer and neurodegenerative disorders.

Case Study: Anticancer Activity

Research has indicated that pyrazole derivatives exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For example, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells through the modulation of signaling pathways like the PI3K/Akt pathway.

Neuropharmacology

The compound's interaction with neurotransmitter systems suggests potential applications in neuropharmacology. It may function as an anxiolytic or antidepressant by modulating serotonin or dopamine receptors.

Case Study: Neuroprotective Effects

In animal models, derivatives of pyrazole have demonstrated neuroprotective effects against oxidative stress and neuroinflammation, which are critical factors in conditions like Alzheimer's disease and Parkinson's disease.

Biochemical Research

In proteomics and biochemical assays, this compound serves as a valuable tool for studying protein interactions and enzyme activities due to its specificity towards certain biological targets.

Table 2: Applications Overview

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential anticancer and therapeutic agent |

| Neuropharmacology | Possible anxiolytic and antidepressant properties |

| Biochemical Research | Tool for studying protein interactions |

Mecanismo De Acción

The mechanism of action of 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparación Con Compuestos Similares

1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:

1-methyl-N-(pyridin-4-yl)-1H-pyrazole-4-carboxamide: This compound has a pyridine ring instead of a piperidine ring, which may result in different biological activities and properties.

1-methyl-N-(morpholin-4-yl)-1H-pyrazole-4-carboxamide: The presence of a morpholine ring can influence the compound’s solubility and reactivity.

1-methyl-N-(piperidin-4-yl)-1H-imidazole-4-carboxamide: The imidazole ring can alter the compound’s binding affinity to biological targets and its overall pharmacological profile.

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Actividad Biológica

1-Methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C10H16N4O

- Molecular Weight : 208.26 g/mol

- CAS Number : 1152905-55-9

Synthesis

The synthesis of this compound typically involves:

- Formation of the Pyrazole Ring : Utilizing appropriate precursors such as 1-methylpyrazole and piperidine derivatives.

- Amidation Reaction : The carboxylic acid derivative undergoes coupling with piperidine to yield the final product.

Antifungal Activity

Research has shown that derivatives of pyrazole, including this compound, exhibit antifungal properties. A study demonstrated that certain pyrazole derivatives exhibited higher antifungal activity against various phytopathogenic fungi compared to traditional fungicides like boscalid. The mechanism involves hydrogen bonding interactions between the carbonyl oxygen atom and amino acid residues in the target enzyme, which is critical for fungal survival .

Cannabinoid Receptor Modulation

Some studies have indicated that pyrazole derivatives can act as modulators of cannabinoid receptors. For instance, related compounds have been identified as potent and selective antagonists for the CB1 receptor, suggesting potential applications in treating conditions influenced by the endocannabinoid system .

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic activity. In vitro assays showed promising results against various parasites, with modifications to the pyrazole structure enhancing potency. For example, the introduction of specific substituents on the pyrazole ring significantly increased activity against Plasmodium falciparum, the causative agent of malaria .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Key findings include:

- N-Methyl Substitution : Compounds with N-methyl groups generally exhibit improved potency due to enhanced lipophilicity and receptor binding affinity.

- Piperidine Ring Modifications : Alterations in the piperidine structure can affect both solubility and metabolic stability, impacting overall bioactivity .

Case Study 1: Antifungal Efficacy

In a comparative study, several pyrazole derivatives were tested against a panel of fungal pathogens. The compound exhibited an EC50 value significantly lower than established antifungal agents, indicating superior efficacy. The study utilized molecular docking to elucidate binding interactions with key fungal enzymes .

Case Study 2: Cannabinoid Receptor Interaction

A pharmacological evaluation showed that this compound effectively inhibited CB1 receptor-mediated signaling pathways in vitro. This suggests potential therapeutic applications in managing conditions such as obesity and pain syndromes linked to cannabinoid signaling .

Propiedades

IUPAC Name |

1-methyl-N-piperidin-4-ylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c1-14-7-8(6-12-14)10(15)13-9-2-4-11-5-3-9/h6-7,9,11H,2-5H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSAICAJPYRZHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(=O)NC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.